molecular formula C12H13N3O2 B090030 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide CAS No. 1085-32-1

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide

Cat. No.: B090030
CAS No.: 1085-32-1
M. Wt: 231.25 g/mol
InChI Key: SZOGVNNFYRYSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzylhydrazine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methylamide
  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
  • Isoxazole-4-carboxylic acid
  • 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
  • 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
  • 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid
  • 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
  • 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid

Uniqueness

3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide is unique due to its specific structure and its role as a monoamine oxidase inhibitor. This makes it particularly valuable in the treatment of depression and other mood disorders .

Properties

IUPAC Name

N'-benzyl-3-methyl-1,2-oxazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-7-11(17-15-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOGVNNFYRYSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148571
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085-32-1
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.